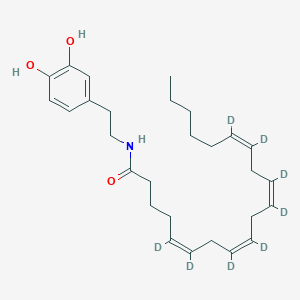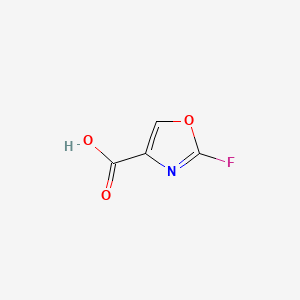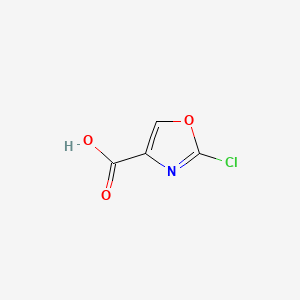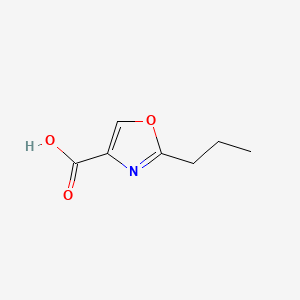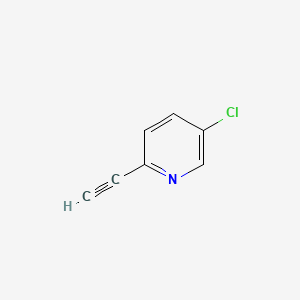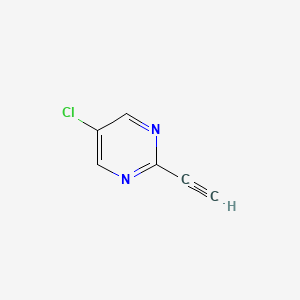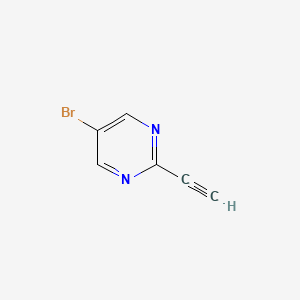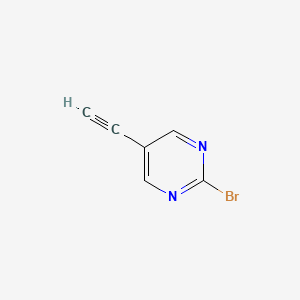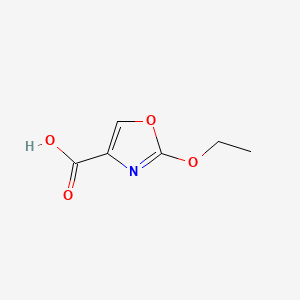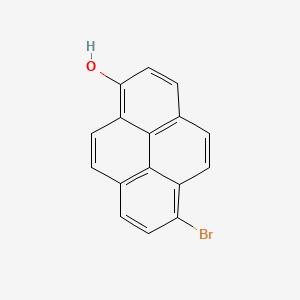
1-Pentyn-3-ol,3,4-dimethyl-,allophanate(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate (6CI) is an organic compound with the molecular formula C7H12O. It is also known by other names such as 3,4-Dimethyl-1-penten-3-ol and 3,4-Dimethyl-1-pentyn-3-ol . This compound is characterized by its unique structure, which includes a pentynol backbone with two methyl groups attached at the 3rd and 4th positions.
Méthodes De Préparation
The synthesis of 1-Pentyn-3-ol, 3,4-dimethyl-, allophanate can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethyl-1-pentyn-3-ol with allophanate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triple bond, leading to the formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentyn-3-ol, 3,4-dimethyl-, allophanate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate can be compared with other similar compounds such as:
3,4-Dimethyl-1-penten-3-ol: Similar structure but different functional groups.
3,4-Dimethyl-1-pentyn-3-ol: Similar structure but without the allophanate group.
1-Pentyn-3-ol: Lacks the methyl groups at the 3rd and 4th positions.
These comparisons highlight the uniqueness of 1-Pentyn-3-ol, 3,4-dimethyl-, allophanate in terms of its chemical structure and reactivity.
Propriétés
Numéro CAS |
109096-76-6 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.222 |
Nom IUPAC |
3,4-dimethylpent-1-yn-3-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C9H14N2O3/c1-5-9(4,6(2)3)14-8(13)11-7(10)12/h1,6H,2-4H3,(H3,10,11,12,13) |
Clé InChI |
RGWBIWZJIHLLTG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C#C)OC(=O)NC(=O)N |
Synonymes |
1-Pentyn-3-ol,3,4-dimethyl-,allophanate(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


